molecular formula C28H25ClN4O4S B11218314 7-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

7-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No.: B11218314
M. Wt: 549.0 g/mol
InChI Key: AUPKVARISWYUEV-UHFFFAOYSA-N
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Description

The compound 7-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a quinazolinone derivative characterized by a [1,3]dioxolo[4,5-g]quinazolin-8(5H)-one core, a thioxo group at position 6, and a benzyl-piperazine-carbonyl substituent at position 5. The piperazine moiety is further substituted with a 5-chloro-2-methylphenyl group, which likely influences its pharmacological and physicochemical properties. Quinazolinones are widely studied for their diverse biological activities, including kinase inhibition and epigenetic modulation, with structural variations in substituents critically determining their target specificity and potency .

Properties

Molecular Formula

C28H25ClN4O4S

Molecular Weight

549.0 g/mol

IUPAC Name

7-[[4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C28H25ClN4O4S/c1-17-2-7-20(29)12-23(17)31-8-10-32(11-9-31)26(34)19-5-3-18(4-6-19)15-33-27(35)21-13-24-25(37-16-36-24)14-22(21)30-28(33)38/h2-7,12-14H,8-11,15-16H2,1H3,(H,30,38)

InChI Key

AUPKVARISWYUEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5NC4=S)OCO6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-({4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves multiple steps, starting with the preparation of the quinazolinone core. This is typically achieved through the cyclization of anthranilic acid derivatives with appropriate reagents. The piperazine ring is introduced via nucleophilic substitution reactions, and the dioxolo group is added through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry methods could be employed to scale up the production process while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

7-({4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohols.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Antimicrobial Activity

Quinazolinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to the target compound exhibit significant activity against various bacterial strains. For instance:

  • Compounds derived from quinazolinones have shown effectiveness against Staphylococcus aureus and Escherichia coli through mechanisms that disrupt bacterial cell wall synthesis and function .

Anti-inflammatory Effects

The anti-inflammatory potential of quinazolinone derivatives is well-documented. Studies have demonstrated that certain derivatives can reduce inflammation in animal models, comparable to standard anti-inflammatory drugs like ibuprofen . The incorporation of piperazine enhances this effect by modulating inflammatory pathways.

Anticancer Properties

Recent studies highlight the anticancer potential of quinazolinone derivatives. The compound's structure suggests it may inhibit cancer cell proliferation through multiple pathways:

  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis .
  • Selective Cytotoxicity : Certain compounds show selective toxicity towards cancer cells while sparing normal cells, a desirable trait in cancer therapeutics .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of quinazolinone derivatives against various pathogens using the agar diffusion method. The results indicated that several compounds exhibited significant antibacterial and antifungal activities, with some showing effectiveness comparable to established antibiotics .

Case Study 2: Anti-inflammatory Testing

In a carrageenan-induced paw edema model, quinazolinone derivatives were tested for their ability to reduce inflammation. The results demonstrated that compounds with specific substituents on the piperazine ring exhibited enhanced anti-inflammatory effects .

Case Study 3: Anticancer Activity

A novel series of benzoxazole derivatives incorporating piperazine was synthesized and tested for cytotoxicity against lung carcinoma cells. Some derivatives showed promising results, indicating their potential as lead compounds for further development in anticancer drug discovery .

Data Table: Summary of Biological Activities

Activity TypeCompound ClassKey FindingsReferences
AntimicrobialQuinazolinonesEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryQuinazolinonesComparable efficacy to ibuprofen in reducing edema
AnticancerBenzoxazole DerivativesSelective cytotoxicity towards cancer cells

Mechanism of Action

The mechanism of action of 7-({4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects.

Comparison with Similar Compounds

Table 2: Similarity Metrics for Key Analogues

Compound Pair Tanimoto Coefficient (MACCS) Dice Index (Morgan) Bioactivity Correlation Reference
Target Compound vs. Compound 0.85 0.82 High (shared kinase targets)
Target Compound vs. Compound 0.78 0.75 Moderate (divergent ADME)

Pharmacological and Pharmacokinetic Properties

  • LogP : ~3.5–4.2 (enhanced lipophilicity vs. fluorophenyl derivatives).
  • Solubility : <10 µM in aqueous buffers, necessitating formulation optimization.
  • CYP450 inhibition : Moderate inhibition of CYP3A4 due to aromatic substituents .

Bioactivity Profiles

Compounds with chloro and methyl groups on the piperazine-aryl moiety (e.g., ) show:

  • IC50 : 50–100 nM against HDACs and kinases (vs. 150–200 nM for fluorophenyl analogues).
  • Selectivity : Reduced off-target effects compared to hydroxyethyl-substituted derivatives () .

Biological Activity

The compound 7-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a complex heterocyclic molecule that has garnered attention due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps include:

  • Formation of the piperazine ring : This is achieved through the reaction of 5-chloro-2-methylphenyl derivatives with appropriate carbonyl compounds.
  • Construction of the quinazoline core : Utilizing cyclization methods involving dioxolo and thioxo functionalities.
  • Final modifications : Incorporating substituents that enhance biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown activity against various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 2 μg/mL .

Anticancer Properties

In vitro studies have demonstrated that related quinazoline derivatives possess anticancer activity. For example, compounds with similar structural features have exhibited IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) . The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation.

Antiparasitic Effects

The compound's structural components suggest potential antiparasitic activity. Studies on related thiosemicarbazides indicate effective inhibition against Entamoeba histolytica, with IC50 values around 0.538 μM . This suggests that the target compound may also exhibit similar effects, warranting further investigation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Piperazine moiety : Enhances binding affinity to biological targets.
  • Chloro and methyl substitutions : Affect lipophilicity and permeability, influencing bioavailability.
  • Dioxolo and thioxo groups : Contribute to the overall stability and reactivity of the molecule.

Case Studies

  • Anticancer Activity : A study conducted by Hozien et al. demonstrated that a series of quinazoline derivatives showed promising anticancer properties with significant cytotoxic effects on various cancer cell lines .
  • Antimicrobial Screening : Another study highlighted the antimicrobial efficacy of a related compound against Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for drug development .

Research Findings Summary Table

PropertyValue/Observation
Antimicrobial MIC0.5 - 2 μg/mL
Anticancer IC50Low micromolar range (specific values vary)
Antiparasitic IC50~0.538 μM
Binding AffinityHigh affinity to specific kinases

Q & A

Q. Table 1: Key Reaction Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventDCM/EtOH (4:1)Enhances solubility
CatalystTiCl₄Facilitates amine coordination
PurificationChromatography + RecrystallizationReduces by-products

Basic: What spectroscopic techniques are essential for characterizing this compound’s structure?

Methodological Answer:

  • 1H NMR : Critical for confirming proton environments in the quinazolinone core and piperazine ring. For example, aromatic protons in the 5-chloro-2-methylphenyl group appear as distinct singlets .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the thioxo group (-S) and dioxolo moiety .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) functional groups .

Advanced: How can computational chemistry tools predict reaction pathways for derivatives of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Models electron distribution in the quinazolinone core to predict sites for electrophilic substitution .
  • Molecular Dynamics (MD) Simulations : Assess steric effects in the piperazine-carbonyl linkage, which influence reactivity with nucleophiles .
  • Software : Gaussian or ORCA packages simulate transition states for reactions like thioamide oxidation or dioxolo ring opening .

Advanced: What strategies resolve contradictions in reported biological activity data for similar piperazine-quinazolinone hybrids?

Methodological Answer:

  • Dose-Response Analysis : Use IC₅₀ values to standardize activity comparisons across studies. For example, discrepancies in receptor binding may arise from assay sensitivity thresholds .
  • Structural Analog Testing : Compare activity of derivatives with modified substituents (e.g., chloro vs. methoxy groups) to isolate pharmacophore contributions .
  • Meta-Analysis : Cross-reference data from PubChem and peer-reviewed journals to identify outliers or methodological biases .

Advanced: How do reaction conditions influence the stability of the thioxo group during functionalization?

Methodological Answer:

  • Oxidative Stability : The thioxo (-S) group is prone to oxidation under acidic conditions. Conduct reactions in inert atmospheres (e.g., argon) to prevent sulfoxide formation .
  • Solvent Effects : Non-polar solvents (e.g., toluene) minimize nucleophilic attack on the thioamide, preserving the thioxo moiety .
  • Temperature Control : Maintain reactions below 60°C to avoid thermal decomposition .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to prevent inhalation of fine particulate matter, as piperazine derivatives can irritate respiratory systems .
  • PPE : Wear nitrile gloves and safety goggles to avoid skin contact, which may cause dermatitis .
  • Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek immediate medical consultation .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Methodological Answer:

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzyl moiety to enhance receptor binding affinity .
  • Piperazine Substitution : Replace the 5-chloro-2-methylphenyl group with a benzo[d]thiazole moiety to improve metabolic stability .
  • Bioisosteric Replacement : Substitute the dioxolo ring with a tetrahydrofuran group to reduce steric hindrance .

Advanced: What analytical challenges arise when characterizing degradation products of this compound?

Methodological Answer:

  • LC-MS/MS : Detects trace degradation products (e.g., sulfonic acid derivatives) with high sensitivity .
  • Isolation Issues : Use preparative HPLC to separate polar by-products from the parent compound .
  • Stability-Indicating Assays : Perform forced degradation studies under UV light and high humidity to identify labile functional groups .

Advanced: How can researchers validate the proposed reaction mechanisms for key synthetic steps?

Methodological Answer:

  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to track proton transfer in acid-catalyzed steps .
  • Intermediate Trapping : Quench reactions at timed intervals to isolate and characterize transient species (e.g., enolates) .
  • Kinetic Studies : Plot reaction rate vs. concentration to distinguish between SN1 and SN2 pathways in piperazine coupling .

Advanced: What methodologies assess the compound’s potential for synergistic effects in combination therapies?

Methodological Answer:

  • Checkerboard Assay : Determine fractional inhibitory concentration (FIC) indices with antibiotics or anticancer agents .
  • Transcriptomic Profiling : Use RNA sequencing to identify pathways upregulated/downregulated in combination treatments .
  • In Silico Docking : Predict binding interactions with secondary targets (e.g., kinase enzymes) using AutoDock Vina .

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